molecular formula C12H11Cl3N2 B8362187 (3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride

(3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride

Cat. No. B8362187
M. Wt: 289.6 g/mol
InChI Key: NXODLYGPWARRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride is a useful research compound. Its molecular formula is C12H11Cl3N2 and its molecular weight is 289.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,4-Dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride

Molecular Formula

C12H11Cl3N2

Molecular Weight

289.6 g/mol

IUPAC Name

(3,4-dichlorophenyl)-pyridin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C12H10Cl2N2.ClH/c13-9-5-4-8(7-10(9)14)12(15)11-3-1-2-6-16-11;/h1-7,12H,15H2;1H

InChI Key

NXODLYGPWARRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with 2-iodopyridine (1.0 g, 4.88 mmol) and 50 mL of THF. The resulting mixture was cooled to −100° C. and then n-BuLi (2.5 M in hexanes, 5.3 mL, 13 mmol) was added at such a rate that the internal temp did not rise above −97° C. After 15 min at −100° C., (E)-N-(3,4-dichlorobenzylidene)-2-methylpropane-2-sulfinamide (1.36 g, 4.88 mmol) was added and stirring was continued for 1 h at −100° C. 30 mL of 1M HCl in ether was added, and the mixture was allowed to warm to rt. Once at rt, 5 mL of MeOH was added and the mixture was stirred for an additional 1 h. The resulting precipitate was collected by filtration to give (3,4-dichlorophenyl)(pyridin-2-yl)-methanamine hydrochloride as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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